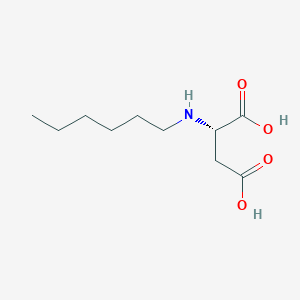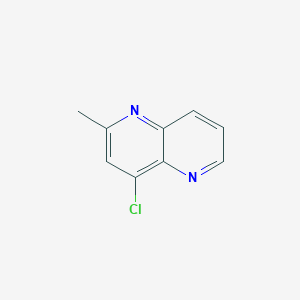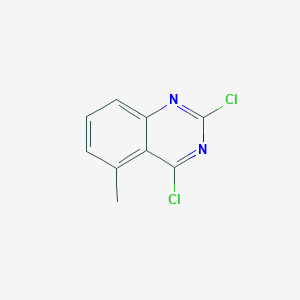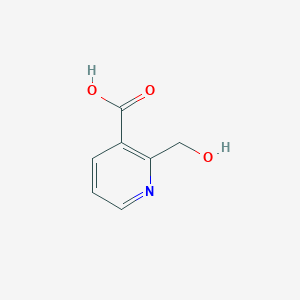
3-(3-Hydroxyphenyl)propanal
描述
3-(3-Hydroxyphenyl)propanal is an organic compound with the molecular formula C9H10O2. It is a member of the aldehyde family, characterized by the presence of a hydroxyl group attached to the benzene ring and an aldehyde group at the end of the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)propanal can be achieved through several methods. One common approach involves the reduction of this compound using sodium borohydride in methanol. Another method includes the oxidation of 3-(3-Hydroxyphenyl)propanol using oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of this compound in the presence of a palladium catalyst. This method is preferred due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-(3-Hydroxyphenyl)propanoic acid.
Reduction: Reduction of this compound can yield 3-(3-Hydroxyphenyl)propanol.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: 3-(3-Hydroxyphenyl)propanoic acid.
Reduction: 3-(3-Hydroxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
3-(3-Hydroxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Hydroxyphenyl)propanal involves its interaction with specific molecular targets. The hydroxyl group on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways.
相似化合物的比较
- 3-(4-Hydroxyphenyl)propanal
- 3-(2-Hydroxyphenyl)propanal
- 3-(3-Hydroxyphenyl)propanoic acid
Comparison: 3-(3-Hydroxyphenyl)propanal is unique due to the position of the hydroxyl group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 3-(4-Hydroxyphenyl)propanal, it exhibits different substitution patterns and reactivity. Similarly, 3-(2-Hydroxyphenyl)propanal has the hydroxyl group in a different position, leading to distinct chemical properties.
属性
IUPAC Name |
3-(3-hydroxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5-7,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQRNDIFPLIQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566699 | |
| Record name | 3-(3-Hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26172-10-1 | |
| Record name | 3-(3-Hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




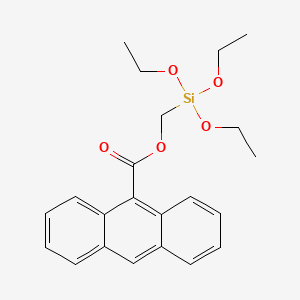
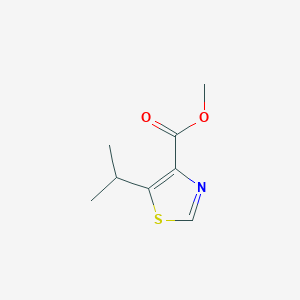
![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)
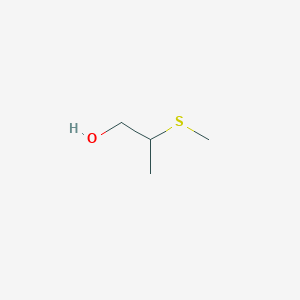
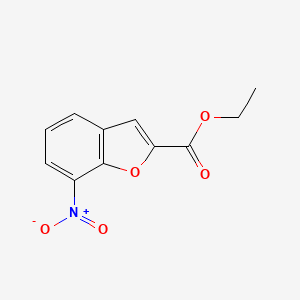
![Benzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B1611242.png)
![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)
